Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate
Description
Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate is a triazole derivative characterized by a methyl group at the 1-position and an amino group at the 4-position, with an ethyl ester moiety at the 5-position. This compound is part of a broader class of 1,2,3-triazole carboxylates, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.
Alkylation: Reacting a triazole precursor (e.g., ethyl 4-amino-1H-1,2,3-triazole-5-carboxylate) with methyl iodide or similar alkylating agents under basic conditions to introduce the methyl group at the 1-position .
Functionalization: The amino group at the 4-position may be introduced via nucleophilic substitution or reduction of a nitro precursor, as seen in related compounds .
Purification: Chromatography or recrystallization (e.g., using ethanol) is typically employed to isolate the final product .
Properties
IUPAC Name |
ethyl 5-amino-3-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5(7)8-9-10(4)2/h3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNATHYJVYQYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
The 1,2,3-triazole scaffold is commonly constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. Patent US5728841A demonstrates the synthesis of 1-amino-1,2,3-triazole through the reaction of glyoxal bishydrazone with aqueous hydrogen peroxide catalyzed by transition metal oxides (e.g., manganese dioxide). Adapting this method, ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate could be synthesized by substituting glyoxal with a methyl-bearing precursor and introducing the ethyl carboxylate group via esterification.
Reaction conditions typically involve temperatures of 5–80°C and durations of 2–15 hours. A proposed pathway involves:
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Condensation of methyl hydrazine with ethyl glyoxalate to form a hydrazone intermediate.
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Cyclization using hydrogen peroxide and MnO₂ to yield the triazole ring.
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Amination at the 4-position via nucleophilic substitution or reductive amination.
This method avoids toxic reagents like hydrazoic acid, addressing safety concerns in industrial settings.
Multi-Step Synthesis via Thiosemicarbazide Intermediates
One-Pot, Two-Step Approaches
A study in Marmara Pharmaceutical Journal outlines a one-pot synthesis of 1,2,4-triazole-5-thiones using alkyl/aryl isothiocyanates and hydrazides in ethanol, followed by reflux in sodium hydroxide. While this targets 1,2,4-triazoles, the methodology informs the synthesis of 1,2,3-triazoles by modifying the cyclization step. For this compound:
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Step 1 : React ethyl 2-cyanoacetate with methyl hydrazine to form a thiosemicarbazide intermediate.
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Step 2 : Cyclize under basic conditions (4N NaOH, 6 hours) to form the triazole core.
This approach reduces solvent waste and achieves yields comparable to traditional methods (50–76%).
Catalytic Systems and Reaction Optimization
Acidic Ion Exchange Resins
Patent US7045635B2 utilizes Amberlyst 15, a sulfonated polystyrene resin, to catalyze the synthesis of 4-amino-1,2,4-triazole from ethyl formate and hydrazine hydrate. Translating this to 1,2,3-triazoles:
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Catalyst : Amberlyst 15 (5–10 wt%).
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Conditions : 75°C for condensation, followed by 130–133°C for dehydration.
The resin’s macroporous structure facilitates efficient mass transfer, enabling shorter reaction times (6–8 hours vs. 24 hours).
Transition Metal Catalysis
Manganese dioxide (MnO₂) catalyzes the oxidation of hydrazones to triazoles, as shown in US5728841A. For the target compound:
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Catalyst Loading : 0.1–0.5 equivalents.
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Solvent : Ethanol/water mixtures.
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
Chemistry
Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and can participate in various chemical reactions such as:
- Oxidation : Forming corresponding oxides.
- Reduction : Converting into different reduced forms.
- Substitution : Undergoing nucleophilic substitution reactions with other functional groups.
Biology
This compound exhibits promising biological activities, making it a subject of interest in pharmacological research. Its potential applications include:
- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various pathogens.
- Antiviral Properties : Research indicates that these compounds may possess activity against viral infections .
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:
- Cancer : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Neurodegenerative Disorders : Investigations are underway to assess its efficacy in conditions such as Alzheimer's disease .
Industry
In industrial applications, this compound is utilized in:
- Catalysis : Serving as a catalyst in various chemical reactions.
- Material Development : Contributing to the development of new materials with enhanced properties .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of triazoles exhibit significant anticancer properties by inhibiting key enzymes involved in tumor metabolism. The findings suggest that modification of the triazole structure can enhance its efficacy against cancer cells .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial activity of triazoles indicated that Ethyl 4-amino derivatives showed effective inhibition against a range of bacterial strains. The mechanism was attributed to interference with bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways.
Comparison with Similar Compounds
Key Observations:
Methyl derivatives (e.g., ) are simpler to synthesize compared to bulkier groups like allyl . Amino groups at position 4 (e.g., ) increase polarity, improving aqueous solubility but may reduce membrane permeability.
Position 4 Substituents: Aromatic groups (e.g., phenyl, p-tolyl) enhance π-π stacking interactions, useful in materials science . Amino groups enable hydrogen bonding, critical for biological targets like enzyme active sites .
Synthetic Yields: Higher yields (e.g., 80% for ethyl 1-methyl-4-phenyl ) are achieved with straightforward alkylation, while functionalization steps (e.g., introducing amino groups) often require harsh conditions, reducing efficiency .
Spectroscopic and Physicochemical Properties
Table 2: NMR and HRMS Data
Biological Activity
Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The unique structure of this compound, featuring an ethyl ester group and an amino group at the 4-position, contributes significantly to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C6H9N5O2. Its chemical structure can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the electron-rich nature of the triazole ring enhances its reactivity towards electrophiles, facilitating interactions with proteins and enzymes involved in critical biological processes.
Antimicrobial Activity
Research has demonstrated that compounds in the triazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. A study reported an IC50 value indicating substantial inhibition of microbial growth .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For instance, a study highlighted its potential against breast cancer cells by demonstrating a dose-dependent decrease in cell viability .
Anti-inflammatory Effects
This compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several case studies have evaluated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with an IC50 < 10 µg/mL. |
| Study B | Anticancer Activity | Reported significant apoptosis in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents. |
| Study C | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in activated macrophages at concentrations as low as 5 µg/mL. |
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) analysis indicates that the presence of both the amino group and the methyl substitution on the triazole ring is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against different biological targets .
Q & A
Q. What are the common synthetic routes for Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate?
The synthesis typically involves cycloaddition reactions, such as Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by functionalization steps. For example, ethyl ester groups are introduced via nucleophilic substitution or esterification of carboxylic acid intermediates. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to improving yields, as regioselectivity can be influenced by steric and electronic factors .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and hydrogen bonding.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (using programs like SHELXL) to resolve stereochemistry and packing interactions .
- FTIR to identify functional groups like the ester carbonyl and amino groups.
Q. How is the crystal structure of this compound determined and refined?
Single-crystal X-ray diffraction (SC-XRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Anisotropic displacement parameters are modeled, and hydrogen bonding networks are analyzed. WinGX or ORTEP for Windows can visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles, torsion angles) .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole synthesis be addressed?
Regioselectivity in 1,2,3-triazole formation is influenced by catalysts (e.g., Cu(I) for "click" reactions) and steric effects. For example, bulky substituents on reactants can favor one regioisomer. In cases of ambiguity, computational methods (DFT) or X-ray crystallography are used to confirm structures. Evidence from azide-alkyne cycloadditions shows that microwave-assisted synthesis can enhance selectivity .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
Discrepancies between experimental and predicted data (e.g., NMR chemical shifts or unit cell parameters) require cross-validation:
- Redundant refinement in SHELXL to test alternative structural models.
- DFT calculations (e.g., using Gaussian) to simulate NMR spectra and compare with experimental data.
- Revisiting synthetic protocols to rule out impurities or isomer formation .
Q. What computational methods are used to study this compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
- Molecular docking (AutoDock, GOLD) evaluates interactions with biological targets (e.g., enzymes) using InChI-derived 3D coordinates.
- QSAR models correlate structural features (e.g., substituent electronegativity) with observed bioactivity .
Q. How does structural modification (e.g., substituent variation) impact physicochemical properties?
Comparative studies on analogs (e.g., fluorophenyl or chlorophenyl derivatives) reveal trends:
- Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but reduce solubility.
- Amino groups enhance hydrogen-bonding potential, affecting crystal packing and solubility .
Q. What are the stability considerations for this compound under experimental conditions?
- Thermogravimetric Analysis (TGA) assesses thermal decomposition thresholds.
- Hygroscopicity tests determine moisture sensitivity, requiring anhydrous storage (e.g., desiccators, argon atmosphere).
- pH-dependent stability is evaluated via HPLC to identify degradation products under acidic/basic conditions .
Methodological Notes
- Data Validation : Always cross-check crystallographic data (R-factors, residual electron density maps) and spectroscopic assignments with computational models.
- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, heating time) meticulously to address batch-to-batch variability.
- Safety Protocols : Handle reactive intermediates (e.g., diazo compounds) in fume hoods with blast shields, referencing hazard databases for compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
